6-fluoro-2-methylquinoxaline

Beschreibung

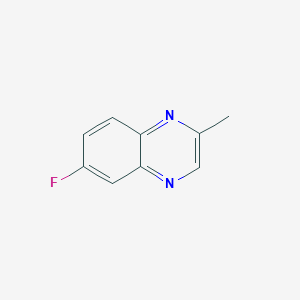

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-fluoro-2-methylquinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c1-6-5-11-9-4-7(10)2-3-8(9)12-6/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTQJOJPWUAMAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C=C(C=CC2=N1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Fluoro-2-methylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the chemical properties of 6-fluoro-2-methylquinoxaline. As a member of the quinoxaline family—a class of heterocyclic compounds renowned for their broad pharmacological activities—this molecule holds significant potential in medicinal chemistry and materials science. Due to the limited direct experimental data available for 6-fluoro-2-methylquinoxaline, this guide synthesizes information from closely related analogues and established chemical principles to present a robust predictive analysis of its synthesis, physicochemical properties, reactivity, and potential applications. This document aims to serve as a foundational resource for researchers engaged in the design and synthesis of novel quinoxaline-based compounds.

Introduction: The Quinoxaline Scaffold in Modern Chemistry

Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, represents a "privileged scaffold" in drug discovery.[1] The inherent electronic characteristics of the quinoxaline core, coupled with its synthetic tractability, have led to the development of a vast array of derivatives exhibiting diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2]

The strategic introduction of a fluorine atom and a methyl group onto the quinoxaline framework, as in 6-fluoro-2-methylquinoxaline, is anticipated to modulate its physicochemical and biological profile significantly. Fluorine, with its high electronegativity, can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] The methyl group can provide a site for further functionalization and can also impact the molecule's steric and electronic properties. This guide will delve into the anticipated chemical landscape of this promising, yet under-documented, molecule.

Physicochemical Properties: A Predictive Analysis

| Property | Predicted Value/Information for 6-Fluoro-2-methylquinoxaline | Rationale/Comparison with 2-Methylquinoxaline[4] |

| Molecular Formula | C₉H₇FN₂ | Introduction of a fluorine atom. |

| Molecular Weight | 162.17 g/mol | Increased from 144.17 g/mol due to the fluorine atom. |

| Appearance | Likely a solid at room temperature | 2-Methylquinoxaline is a liquid, but halogenation often increases melting point. |

| Boiling Point | Expected to be slightly higher than 245-247 °C | The boiling point of 2-methylquinoxaline is 245-247 °C; the fluorine atom will likely increase intermolecular forces. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and chloroform. | Similar to other quinoxaline derivatives. |

| pKa | Expected to be slightly lower than that of 2-methylquinoxaline. | The electron-withdrawing nature of the fluorine atom will decrease the basicity of the nitrogen atoms in the pyrazine ring. |

Synthesis of 6-Fluoro-2-methylquinoxaline: A Proposed Protocol

The most established and versatile method for synthesizing quinoxalines is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[2][3] For 6-fluoro-2-methylquinoxaline, the logical precursors are 4-fluoro-1,2-phenylenediamine and pyruvaldehyde (methylglyoxal).

Proposed Synthetic Pathway

Caption: Proposed synthesis of 6-fluoro-2-methylquinoxaline.

Detailed Experimental Protocol

This protocol is based on established procedures for quinoxaline synthesis.[5]

-

Reactant Preparation: In a round-bottom flask, dissolve 4-fluoro-1,2-phenylenediamine (1 equivalent) in ethanol.

-

Addition of Dicarbonyl: To the stirred solution, add pyruvaldehyde (1 equivalent, typically as a 40% aqueous solution) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, add water to the reaction mixture to precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and then recrystallize from a suitable solvent such as ethanol to yield pure 6-fluoro-2-methylquinoxaline.

Spectroscopic Characterization: Predicted Data

The structural confirmation of the synthesized 6-fluoro-2-methylquinoxaline would rely on standard spectroscopic techniques. The following are predicted spectral data based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons around δ 2.7-2.9 ppm. The aromatic protons will appear in the region of δ 7.5-8.5 ppm, with coupling patterns influenced by the fluorine atom. The proton on the pyrazine ring will likely be a singlet.

-

¹³C NMR: The carbon NMR will show a signal for the methyl carbon around δ 20-25 ppm. The aromatic and heterocyclic carbons will appear in the δ 120-160 ppm region. The carbon atom directly bonded to the fluorine will exhibit a large C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for C-H stretching of the aromatic and methyl groups (around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively), C=N and C=C stretching vibrations of the quinoxaline ring (in the 1400-1600 cm⁻¹ region), and a strong C-F stretching band (typically in the 1000-1300 cm⁻¹ region).

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak [M]⁺ at m/z 162. The fragmentation pattern would likely involve the loss of small molecules such as HCN, consistent with the fragmentation of other quinoxaline derivatives.

Chemical Reactivity and Mechanistic Insights

The reactivity of 6-fluoro-2-methylquinoxaline is governed by the interplay of the electron-deficient pyrazine ring and the substituents on the benzene ring.

Reactivity of the Quinoxaline Core

The quinoxaline ring system is generally susceptible to nucleophilic attack, particularly at the carbon atoms of the pyrazine ring, due to the electron-withdrawing effect of the two nitrogen atoms.[3]

Influence of Substituents

-

Fluorine Atom: The strongly electron-withdrawing fluorine atom at the 6-position will further decrease the electron density of the aromatic system, making the ring more susceptible to nucleophilic aromatic substitution, although the fluorine itself is generally a poor leaving group in such reactions unless activated.

-

Methyl Group: The methyl group at the 2-position is a site for potential oxidation or halogenation under specific conditions, providing a handle for further derivatization.[3] It can also undergo condensation reactions with aldehydes.[6]

Caption: Potential reaction sites on 6-fluoro-2-methylquinoxaline.

Potential Applications in Drug Discovery and Materials Science

While specific biological activities of 6-fluoro-2-methylquinoxaline have not been reported, the quinoxaline scaffold is a key component in numerous therapeutic agents.

-

Anticancer Activity: Many quinoxaline derivatives exhibit potent anticancer activity, often through the inhibition of protein kinases.[7][8] The substitution pattern of 6-fluoro-2-methylquinoxaline makes it an interesting candidate for screening in cancer cell lines.

-

Antimicrobial and Antiviral Activity: Quinoxaline derivatives have shown broad-spectrum antimicrobial and antiviral activities.[7][9] The presence of fluorine can enhance these properties.

-

Materials Science: The electron-deficient nature of the quinoxaline ring makes these compounds suitable for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic semiconductors.[3]

Safety and Handling

Detailed toxicity data for 6-fluoro-2-methylquinoxaline is not available. However, based on related compounds, it should be handled with appropriate safety precautions in a laboratory setting. It is likely to be an irritant to the skin, eyes, and respiratory system.[10] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

Conclusion

6-Fluoro-2-methylquinoxaline is a promising heterocyclic compound with significant potential for applications in medicinal chemistry and materials science. While direct experimental data is currently scarce, this in-depth technical guide provides a comprehensive predictive analysis of its chemical properties, a plausible synthetic route, and expected spectroscopic data based on the well-established chemistry of quinoxalines. The insights presented herein are intended to facilitate further research and development of this and related quinoxaline derivatives, ultimately unlocking their full potential in various scientific disciplines.

References

-

PubChem. 6-Fluoro-2-methylquinoline | C10H8FN | CID 70784. National Center for Biotechnology Information. [Link]

-

Buravchenko, G. I., et al. (2021). Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells. RSC Advances, 11(61), 38653-38664. [Link]

-

Saeed, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1085. [Link]

-

El-Taweel, F. M. A. (2012). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 2, 236-253. [Link]

-

Al-Ostath, A. I., et al. (2019). Novel quinoxaline derivatives: synthesis and structural studies. Journal of Chemical and Pharmaceutical Research, 11(8), 1-8. [Link]

-

Chen, S. F., et al. (2012). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Current Medicinal Chemistry, 19(21), 3582-3596. [Link]

-

SpectraBase. 6-fluoro-2-methyl-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinoline. [Link]

-

Sharma, V., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. International Journal of ChemTech Research, 2(1), 496-503. [Link]

-

FDA.gov. 6-FLUORO-2-METHYLQUINOLINE. [Link]

-

ResearchGate. Biological activity of quinoxaline derivatives. [Link]

-

NIST. Quinoxaline, 2-methyl-. [Link]

-

ResearchGate. Mass spectrum of the external standard of 2-Methylquinoxaline extracted from NIST 02.L Database. [Link]

-

Mahmoodi, A., et al. (2014). Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release. Current Protocols in Chemical Biology, 6(1), 1-22. [Link]

-

Proffitt, J. A. (1951). Further studies of the reactions of quinoxaline and 2-methylquinoxaline. Graduate Theses and Dissertations. 1119. [Link]

-

ResearchGate. Reaction of ortho-phenylenediamine with various 1,2-diketones in the presence of PSA. [Link]

-

ResearchGate. Scheme Synthesis of compounds 1-12 Reaction Conditions. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. benchchem.com [benchchem.com]

- 4. Quinoxaline, 2-methyl- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. "Further studies of the reactions of quinoxaline and 2-methylquinoxalin" by Marcus N. Myers [scholarsarchive.byu.edu]

- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-Fluoro-2-methylquinoline | C10H8FN | CID 70784 - PubChem [pubchem.ncbi.nlm.nih.gov]

6-fluoro-2-methylquinoxaline CAS number and molecular weight

The following technical whitepaper provides an in-depth analysis of 6-Fluoro-2-methylquinoxaline , a critical pharmacophore in medicinal chemistry.

Core Identity, Synthesis, and Therapeutic Applications

Executive Summary

6-Fluoro-2-methylquinoxaline is a heteroaromatic scaffold widely utilized in drug discovery, particularly for its ability to modulate the physicochemical properties of kinase inhibitors and antibacterial agents. This guide addresses the specific challenges associated with its synthesis—namely the regioselective control of the 6-fluoro vs. 7-fluoro isomers—and provides validated protocols for its characterization and application in lead optimization.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8][9]

While often synthesized in situ or found as a mixture in early-stage discovery, the isolated 6-fluoro isomer is a distinct chemical entity.

| Property | Data | Notes |

| Chemical Name | 6-Fluoro-2-methylquinoxaline | IUPAC Systematic Name |

| Molecular Formula | C₉H₇FN₂ | |

| Molecular Weight | 162.16 g/mol | Calculated |

| CAS Number | Not widely listed as a standalone commercial entity.[1] | Often indexed as a mixture with the 7-fluoro isomer or as derivatives (e.g., 3-chloro-6-fluoro-2-methylquinoxaline, CAS 311346-78-8 ). |

| Physical State | Solid (Crystalline) | Typically off-white to pale yellow |

| Solubility | DMSO, Methanol, Chloroform | Low solubility in water |

| LogP (Predicted) | ~1.8 - 2.1 | Lipophilic enough for membrane permeability |

Structural Isomerism (The "6 vs. 7" Challenge)

The synthesis of this compound invariably produces a mixture of two regioisomers:

-

6-Fluoro-2-methylquinoxaline (Target)

-

7-Fluoro-2-methylquinoxaline (By-product)

Distinguishing these requires high-field NMR due to the subtle electronic influence of the fluorine atom on the distant methyl group.

Synthesis & Manufacturing Protocol

Core Reaction: Condensation

The standard industrial route involves the condensation of 4-fluoro-1,2-phenylenediamine with methylglyoxal (pyruvaldehyde) .

Protocol 1: General Synthesis & Workup

-

Reagents: 4-Fluoro-1,2-phenylenediamine (1.0 eq), Methylglyoxal (40% aq. solution, 1.1 eq).

-

Solvent: Ethanol or Water/Acetic Acid.

-

Conditions: 0°C to Room Temperature (1–2 hours).

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-fluoro-1,2-phenylenediamine in ethanol at 0°C.

-

Addition: Dropwise addition of methylglyoxal solution. Critical: Slow addition favors kinetic control, though thermodynamic equilibrium often dictates the final isomer ratio (typically 1:1 to 3:2).

-

Reaction: Stir at room temperature for 2 hours. Monitor via TLC (EtOAc/Hexane 3:7).

-

Workup: Evaporate solvent. Dissolve residue in DCM, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography is required to separate the 6-fluoro and 7-fluoro isomers. The 6-fluoro isomer typically elutes second due to slightly higher polarity induced by the dipole moment relative to the nitrogen lone pairs.

Visualization: Synthesis & Separation Workflow

The following diagram illustrates the critical decision points in the synthesis and purification process.

Figure 1: Synthetic workflow highlighting the divergence of regioisomers during the condensation of diamine and glyoxal.

Analytical Characterization

Validating the identity of the 6-fluoro isomer is paramount. The fluorine atom introduces characteristic splitting patterns in the Proton NMR (

NMR Interpretation Guide

-

H-NMR (400 MHz, CDCl₃):

-

Methyl Group: Look for a singlet around δ 2.7 ppm .

-

Aromatic Region:

-

The proton at C-5 (adjacent to F) will appear as a doublet of doublets (dd) due to coupling with Fluorine (

Hz) and the meta-proton. -

The proton at C-8 will show a different splitting pattern compared to the 7-fluoro isomer.

-

-

-

F-NMR:

-

This is the definitive tool. The 6-fluoro and 7-fluoro isomers will display distinct chemical shifts (typically separated by 2–5 ppm). Integration of these peaks allows for precise calculation of the isomeric ratio.

-

Applications in Medicinal Chemistry

The 6-fluoro-2-methylquinoxaline core serves as a "privileged structure" in drug design. The fluorine atom blocks metabolic oxidation at the C-6 position, extending half-life, while the methyl group at C-2 provides a handle for further functionalization (e.g., radical bromination to form a bromomethyl electrophile).

Key Biological Targets

-

Kinase Inhibitors: The quinoxaline nitrogen atoms can accept hydrogen bonds from the hinge region of kinases (e.g., VEGFR-2, PDGFR).

-

Antibacterial Agents: Quinoxaline-1,4-di-N-oxides are potent DNA-damaging agents in bacteria.

-

Sigma Receptor Ligands: Fluorinated quinoxalines have shown affinity for Sigma-1 receptors, relevant in neurodegenerative disease research.

Visualization: Pharmacophore Logic

This diagram maps the structural features of the molecule to their biological functions.

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional role of each moiety on the quinoxaline core.

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Reactivity: Incompatible with strong oxidizing agents. The methyl group is susceptible to radical oxidation.

References

-

Sigma-Aldrich. Product Search: Quinoxaline Derivatives. Retrieved from

-

PubChem. Compound Summary: Quinoxaline. Retrieved from

-

BenchChem. Synthesis and Characterization of Quinoxaline Derivatives. Retrieved from

-

ChemicalBook. 3-Chloro-6-fluoro-2-methylquinoxaline (Derivative Reference). Retrieved from

Sources

The Rising Therapeutic Potential of Fluorinated Quinoxalines: A Technical Guide for Drug Development Professionals

Preamble: The Confluence of a Privileged Scaffold and a Unique Element

In the landscape of modern medicinal chemistry, the quinoxaline scaffold—a bicyclic heterocycle formed by the fusion of a benzene and a pyrazine ring—stands out as a "privileged structure."[1][2][3] Its rigid, planar geometry and hydrogen bonding capabilities allow it to serve as a versatile framework for interacting with a multitude of biological targets.[3] When this potent scaffold is strategically augmented with fluorine, the most electronegative of elements, a powerful synergy emerges. The introduction of fluorine is not a trivial substitution; it is a deliberate design choice to modulate a molecule's physicochemical and pharmacokinetic properties in ways that can profoundly enhance its therapeutic potential.[4][5][6]

This technical guide offers researchers, scientists, and drug development professionals a comprehensive exploration of the medicinal chemistry applications of fluorinated quinoxalines. We will move beyond a simple cataloging of compounds to explain the causality behind their design, the intricacies of their synthesis, their mechanisms of action across different therapeutic areas, and the validated protocols for their evaluation. Our focus is on providing actionable insights grounded in established science to empower the next wave of drug discovery in this exciting chemical space.

The Rationale for Fluorination: A Strategic Enhancement of Drug-Like Properties

The decision to incorporate fluorine into a drug candidate is driven by its unique atomic properties, which translate into significant pharmacological advantages.[4][5][7] Understanding these principles is fundamental to appreciating the success of fluorinated quinoxalines.

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. By replacing a metabolically labile C-H bond at a site of oxidative metabolism with a C-F bond, chemists can effectively "shield" the molecule from degradation, thereby increasing its half-life and bioavailability.[4][5]

-

Binding Affinity and Selectivity: Fluorine's high electronegativity can alter the acidity or basicity (pKa) of nearby functional groups, which can optimize interactions with the target protein. Furthermore, the C-F bond can act as a hydrogen bond acceptor and participate in favorable dipole-dipole and orthogonal multipolar interactions within a protein's binding pocket, often leading to enhanced potency and selectivity.[4][7]

-

Membrane Permeability and Pharmacokinetics: While counterintuitive, the substitution of hydrogen with fluorine can increase a molecule's lipophilicity. This enhancement in lipophilicity can improve its ability to cross cellular membranes, including the blood-brain barrier, a critical attribute for drugs targeting the central nervous system.[4][6] This modulation of physicochemical properties is a key strategy for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Synthetic Pathways to Fluorinated Quinoxalines

The synthesis of the quinoxaline core is classically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8][9] The incorporation of fluorine is typically accomplished by using fluorinated starting materials or specialized fluorinated reagents.

A particularly efficient and green chemistry approach involves the use of hexafluoroisopropanol (HFIP) as both a solvent and a catalyst.[8][9][10][11] HFIP's unique properties facilitate the reaction at room temperature, often leading to high yields and easy recovery of the solvent.[8][11] More recent innovations include metal-free methods that utilize trifluoroacetic acid (TFA) as both a reactant and a trifluoromethyl source.[12]

Diagram: General Synthetic Workflow for Fluorinated Quinoxalines

Caption: A generalized workflow for the synthesis of fluorinated quinoxalines.

Experimental Protocol: Synthesis of a 2,3-Diphenyl-6-fluoroquinoxaline Derivative via HFIP Catalysis

This protocol is a representative example based on methodologies described in the literature.[9][10]

-

Reactant Preparation: To a 50 mL round-bottom flask, add 4-fluoro-1,2-phenylenediamine (1.0 mmol, 1.0 eq) and benzil (1.0 mmol, 1.0 eq).

-

Solvent Addition: Add hexafluoroisopropanol (HFIP) (5 mL) to the flask. The high polarity and hydrogen bond donating ability of HFIP activate the carbonyl groups of benzil, facilitating nucleophilic attack by the diamine.

-

Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Solvent Removal: Upon completion, remove the HFIP under reduced pressure. The solvent can be collected and reused.[11]

-

Purification: The resulting crude solid is washed with diethyl ether to remove non-polar impurities.

-

Recrystallization: The solid product is then purified by recrystallization from a suitable solvent system (e.g., methanol/dichloromethane) to yield the pure 2,3-diphenyl-6-fluoroquinoxaline.[13]

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Therapeutic Applications: From Cancer to Neurodegeneration

Fluorinated quinoxalines have demonstrated significant therapeutic potential across a diverse range of diseases, primarily due to their ability to act as potent and selective inhibitors of key biological targets.[1][2][10]

Anticancer Agents

This is one of the most extensively researched applications for this class of compounds.[1][3][14][15] Their anticancer effects are often multifaceted, involving the inhibition of critical signaling pathways and the induction of apoptosis.[1][16]

Mechanism of Action: Kinase Inhibition

A primary mechanism of action is the inhibition of protein kinases, enzymes that are frequently dysregulated in cancer.[1] Many fluorinated quinoxalines function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of downstream substrates.[16]

A key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a critical mediator of angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[1] By blocking the ATP-binding site of VEGFR-2, these compounds inhibit its signaling cascade, thereby suppressing tumor-induced angiogenesis.[1]

Diagram: Inhibition of VEGFR-2 Signaling by Fluorinated Quinoxalines

Caption: Fluorinated quinoxalines block the ATP-binding site of VEGFR-2.

Structure-Activity Relationship (SAR) Insights in Oncology

SAR studies are crucial for optimizing lead compounds. For fluorinated quinoxalines, several key trends have emerged:

-

Halogen Substitution: The position and nature of the halogen are critical. For instance, in a series of 2,3-dialkenyl-substituted quinoxalines, a C6-bromo substituent was found to be more effective than a C6-nitro group for inhibiting non-small-cell lung cancer cells.[17] The inclusion of fluorine at other positions often correlates with enhanced activity.[18]

-

Side Chains: Modifications to substituents at the 2 and 3 positions significantly impact potency. Incorporating N-methylpyrazole rings and trifluoromethyl (-CF3) groups has been shown to improve both potency and oral bioavailability in quinoxaline urea analogs targeting IKKβ phosphorylation in pancreatic cancer.[19]

Table 1: Representative Fluorinated Quinoxalines with Anticancer Activity

| Compound Class | Substituents | Cancer Cell Line | IC₅₀ (µM) | Target(s) | Reference |

| 2,3-dialkenyl quinoxaline | C6-Bromo, various alkenyl groups | A549 (Lung) | 9.32 - 11.98 | Apoptosis Induction | [17] |

| Quinoxaline-1,4-di-N-oxide | 2-benzoyl-3-trifluoromethyl | MCF7 (Breast), NCI-H460 (Lung) | Not specified | General Cytotoxicity | [10] |

| Quinoxaline Urea Analog | N-methylpyrazole, -CF3, -F | Pancreatic Cancer Cells | ~4x more potent than lead | IKKβ Phosphorylation | [19] |

| Quinoxaline Derivative | Varied | HCT116 (Colon) | Potent activity | Apoptosis Induction | [16] |

Antimicrobial Agents

The success of fluoroquinolone antibiotics has inspired the exploration of fluorinated quinoxalines as novel antimicrobial agents.[1][10][20] The underlying mechanism often shares similarities.

Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition

Analogous to fluoroquinolones, fluorinated quinoxalines are believed to exert their antibacterial effects by inhibiting bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria).[21][22] These enzymes are essential for managing DNA supercoiling during replication and transcription.[21] The fluorine atom at positions analogous to C-6 in fluoroquinolones is thought to be crucial for enhancing the binding to the enzyme-DNA complex, leading to double-strand DNA breaks and ultimately, cell death.[4][21]

Diagram: Inhibition of Bacterial DNA Gyrase

Caption: Fluorinated quinoxalines inhibit DNA gyrase, halting DNA replication.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is a standard protocol for determining the antimicrobial efficacy of a new compound.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of twofold serial dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton broth.

-

Inoculum Preparation: Grow the bacterial strain (e.g., E. coli ATCC 25922) to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neuroscience and Imaging Agents

A fascinating and growing application for fluorinated quinoxalines is in the diagnosis of neurodegenerative diseases, particularly Alzheimer's disease.

Application: PET Imaging of Tau Tangles

The definitive diagnosis of Alzheimer's disease relies on post-mortem detection of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. Positron Emission Tomography (PET) provides a non-invasive way to visualize these pathologies in living patients. Researchers have successfully developed 2-phenylquinoxaline derivatives labeled with fluorine-18 (¹⁸F) as selective PET imaging agents for tau tangles.[23][24][25][26]

For a PET probe to be effective, it must exhibit:

-

High binding affinity and selectivity for tau aggregates over Aβ plaques.[23][24]

-

Sufficient penetration of the blood-brain barrier.[24]

-

Favorable brain kinetics (i.e., rapid uptake and washout from non-target areas).[23][24]

SAR studies in this area have shown that attaching chiral, hydrophilic side chains to the 2-phenylquinoxaline backbone can improve both binding affinity and selectivity for tau tangles.[23][24][25]

Table 2: Representative ¹⁸F-Labeled Quinoxalines for Tau PET Imaging

| Compound | Key Structural Feature | Brain Uptake (Peak %ID/g) | Brain Washout (2min/60min ratio) | Key Finding | Reference |

| (R)-[¹⁸F]5 | Chiral 2-fluoromethyl-1,2-ethylenediol side chain | 7.06 | 10.1 | Promising PET probe for Tau imaging | [24] |

| (S)-[¹⁸F]16 | Chiral 2-fluoromethyl-1,2-ethylenediol side chain | 10.95 | 6.5 | High brain biostability and low non-specific binding | [24] |

Conclusion and Future Horizons

The strategic incorporation of fluorine into the privileged quinoxaline scaffold has yielded a rich and diverse class of molecules with significant therapeutic and diagnostic potential. From potent kinase inhibitors that starve tumors of their blood supply to novel antimicrobials that combat drug-resistant bacteria and highly selective PET agents that illuminate the pathology of Alzheimer's disease, fluorinated quinoxalines are at the forefront of medicinal chemistry research.

The future of this field lies in the rational design of next-generation compounds. This will involve leveraging a deeper understanding of structure-activity relationships to enhance selectivity and minimize off-target effects, exploring novel synthetic methodologies to access greater chemical diversity, and applying these versatile molecules to an even broader range of challenging diseases. The continued synergy between the quinoxaline core and the unique properties of fluorine ensures that this area will remain a fertile ground for drug discovery for years to come.

References

- The Rising Therapeutic Potential of Fluorinated Quinoxalines: A Technical Guide to Their Biological Activities - Benchchem. (URL: )

-

The fluorinated quinolones - PubMed. (URL: [Link])

- Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (URL: )

-

Recent advances in pharmacological activities of quinoxaline derivatives - ResearchGate. (URL: [Link])

-

A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives - Organic Chemistry Portal. (URL: [Link])

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. (URL: [Link])

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PMC. (URL: [Link])

-

Synthesis and evaluation of pyrazine and quinoxaline fluorophores for in vivo detection of cerebral tau tangles in Alzheimer's models - PubMed. (URL: [Link])

-

Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04453C. (URL: [Link])

-

Substitutions of Fluorine Atoms and Phenoxy Groups in the Synthesis of Quinoxaline 1,4-di-N-oxide Derivatives - PMC. (URL: [Link])

-

Structure–Activity Relationships of Styrylquinoline and Styrylquinoxaline Derivatives as α-Synuclein Imaging Probes - PMC. (URL: [Link])

-

A Novel One-Pot Synthesis of Quinoxaline Derivatives in Fluorinated Alcohols. (URL: [Link])

-

Recent Advances in the Synthesis of Quinoxalines. A Mini Review - Mother Theresa institute. (URL: [Link])

-

Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block for n-channel organic semiconductors - RSC Publishing. (URL: [Link])

-

Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PMC. (URL: [Link])

-

Synthesis and Evaluation of Fluorine-18 Labeled 2-Phenylquinoxaline Derivatives as Potential Tau Imaging Agents | Molecular Pharmaceutics. (URL: [Link])

-

In-silico Studies, Synthesis and Preliminary Biological Evaluation of New Fluoroquinolones-antioxidants Hybrid Compounds. (URL: [Link])

-

Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities - ResearchGate. (URL: [Link])

-

(PDF) Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines - ResearchGate. (URL: [Link])

-

Antimicrobial activity of quinoxaline 1,4-dioxide with 2- and 3-substituted derivatives. (URL: [Link])

-

R&D: Fluorinated Quinoxaline-Based Conjugated Polymers for High-Density NVM Devices : r/NewMaxx - Reddit. (URL: [Link])

-

Structure--activity relationship of quinolones - PubMed. (URL: [Link])

-

Synthesis and Evaluation of Fluorine-18 Labeled 2-Phenylquinoxaline Derivatives as Potential Tau Imaging Agents - PubMed. (URL: [Link])

-

Synthesis and Evaluation of Fluorine-18 Labeled 2-Phenylquinoxaline Derivatives as Potential Tau Imaging Agents | Molecular Pharmaceutics - ACS Publications. (URL: [Link])

-

SYNTHESIS, CHEMICAL CHARACTERIZATION AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF SOME NOVEL QUINOXALINES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (URL: [Link])

-

The role of fluorine in medicinal chemistry. (URL: [Link])

-

(PDF) Synthesis and Evaluation of Fluorine-18 Labeled 2-Phenylquinoxaline Derivatives as Potential Tau Imaging Agents - ResearchGate. (URL: [Link])

-

Roles of Fluorine in Drug Design and Drug Action - Bentham Science Publishers. (URL: [Link])

-

Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery - MDPI. (URL: [Link])

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (URL: [Link])

-

Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC. (URL: [Link])

-

An insight into medicinal chemistry of anticancer quinoxalines - PubMed. (URL: [Link])

-

The role of fluorine in medicinal chemistry: Review Article - Taylor & Francis. (URL: [Link])

-

Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis - United Arab Emirates. (URL: [Link])

-

Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis - PubMed. (URL: [Link])

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])

-

Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC - NIH. (URL: [Link])

-

Quinoxaline – Knowledge and References - Taylor & Francis. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. An insight into medicinal chemistry of anticancer quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. mdpi.com [mdpi.com]

- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives [organic-chemistry.org]

- 13. Substitutions of Fluorine Atoms and Phenoxy Groups in the Synthesis of Quinoxaline 1,4-di-N-oxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 15. Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04453C [pubs.rsc.org]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The fluorinated quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery | MDPI [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Synthesis and Evaluation of Fluorine-18 Labeled 2-Phenylquinoxaline Derivatives as Potential Tau Imaging Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 6-Fluoro-2-Methylquinoxaline Derivatives

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The quinoxaline core—a bioisostere of quinoline and naphthalene—has long been recognized as a privileged scaffold in medicinal chemistry due to its rigid, planar structure and diverse biological activities[1]. Among its functionalized variants, 6-fluoro-2-methylquinoxaline (CAS 96600-56-5) has emerged as a highly versatile building block[2]. The strategic placement of a fluorine atom at the C6 position significantly enhances metabolic stability by blocking cytochrome P450-mediated oxidation, while simultaneously increasing lipophilicity for improved blood-brain barrier (BBB) penetration. Furthermore, the 2-methyl group serves as an accessible synthetic handle for downstream functionalization.

This technical guide synthesizes current research to explore the dual therapeutic axes of 6-fluoro-2-methylquinoxaline derivatives: their role as potent neuromodulators targeting the metabotropic glutamate receptor 5 (mGluR5)[2], and their emerging application as targeted anticancer agents via kinase inhibition[3][4].

Primary Therapeutic Axis: Neuromodulation via mGluR5

Metabotropic glutamate receptor subtype 5 (mGluR5) is a Gq-coupled G-protein coupled receptor (GPCR) heavily implicated in central nervous system (CNS) disorders, including schizophrenia, anxiety, and addiction[5][6]. Orthosteric agonists often cause excitotoxicity and rapid receptor desensitization. Consequently, drug development has shifted toward allosteric modulators.

Alkynyl derivatives of 6-fluoro-2-methylquinoxaline have been patented and validated as highly selective positive and negative allosteric modulators (PAMs/NAMs) of mGluR5[2]. By binding to the transmembrane domain rather than the highly conserved glutamate-binding site, these quinoxaline derivatives provide fine-tuned control over synaptic transmission[6]. For context, earlier generation quinoxaline derivatives like NPS2390 act as noncompetitive antagonists of mGluR1/5, highlighting the scaffold's inherent affinity for these receptors[7].

Mechanism of Action

Mechanism of mGluR5 allosteric modulation by 6-fluoro-2-methylquinoxaline derivatives.

Secondary Therapeutic Axis: Oncology & Kinase Inhibition

Beyond the CNS, quinoxaline derivatives represent a promising class of compounds in targeted anticancer therapy[3]. The planar nature of the quinoxaline core allows it to mimic the adenine ring of ATP, enabling competitive binding within the deep hydrophobic ATP-binding pockets of critical kinases[8].

Recent studies demonstrate that functionalized quinoxalines effectively inhibit the PI3K/Akt/mTOR and EGFR signaling pathways, leading to strong antiproliferative and pro-apoptotic effects across multiple tumor cell lines[3][4]. The electron-withdrawing nature of the fluorine atom in 6-fluoro-2-methylquinoxaline derivatives enhances the electrophilicity of the core, often leading to stronger hydrogen bonding with hinge-region residues in kinase domains.

Apoptotic Signaling Pathway

Inhibition of the PI3K/AKT/mTOR signaling pathway by quinoxaline derivatives.

Pharmacological Profiling & Quantitative Data

The therapeutic efficacy of quinoxaline derivatives is highly dependent on their specific functionalization. The table below summarizes the quantitative performance of various quinoxaline classes across different biological targets.

| Compound Class | Primary Target | Assay Type | Efficacy Metric (IC50 / MIC) | Ref |

| Alkynyl-6-fluoro-quinoxalines | mGluR5 (Allosteric) | Ca2+ Mobilization | 10 - 85 nM | [2] |

| NPS2390 (Reference) | mGluR1 / mGluR5 | Receptor Antagonism | 5.2 nM / 82 nM | [7] |

| Polysubstituted Quinoxalines | PI3K / Akt Kinases | Cell Viability (MTT) | 1.5 - 4.2 µM | [3] |

| Quinoxaline Core Derivatives | Acetylcholinesterase | Enzyme Inhibition | 0.8 - 2.5 µM | [8] |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies detail the synthesis and biological evaluation of 6-fluoro-2-methylquinoxaline derivatives. Each protocol is designed as a self-validating system incorporating necessary controls.

Protocol 1: Synthesis of Alkynyl-6-Fluoro-2-Methylquinoxaline Derivatives

Causality & Logic: The introduction of an alkynyl group via cross-coupling is critical for projecting the molecule into the narrow allosteric binding pocket of mGluR5. The palladium catalyst ensures regioselective C-C bond formation at the C3 position without disrupting the C6 fluorine atom.

-

Halogenation: Dissolve 6-fluoro-2-methylquinoxaline (1.0 eq) in anhydrous dichloromethane (DCM). Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide. Reflux for 4 hours to yield 3-bromo-6-fluoro-2-methylquinoxaline.

-

Sonogashira Cross-Coupling: In a Schlenk flask under argon, combine the brominated intermediate (1.0 eq) with a terminal alkyne (1.2 eq). Add Pd(PPh3)2Cl2 (0.05 eq) and CuI (0.1 eq) as co-catalysts.

-

Solvent Addition: Add anhydrous triethylamine (TEA) to serve as both the solvent and the base required to neutralize the hydrobromic acid byproduct.

-

Reaction & Purification: Stir at 70°C for 12 hours. Quench with water, extract with ethyl acetate, and purify via silica gel column chromatography (Hexane:EtOAc). Verify structure via 1H-NMR and LC-MS.

Protocol 2: High-Throughput mGluR5 Calcium Mobilization Assay

Causality & Logic: Because mGluR5 is a Gq-coupled receptor, its activation triggers Phospholipase C (PLC), leading to IP3 generation and subsequent intracellular calcium release[5]. Monitoring this calcium flux provides a direct, real-time functional readout of allosteric modulation.

-

Cell Preparation: Seed HEK293 cells stably expressing human mGluR5 into 384-well black-walled, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C in 5% CO2.

-

Dye Loading: Remove the media and add 20 µL of Fluo-4 AM calcium-sensitive dye (dissolved in assay buffer with probenecid to prevent dye efflux). Incubate for 45 minutes. Causality: The lipophilic AM ester allows the dye to cross the membrane, where intracellular esterases cleave it, trapping the fluorophore inside.

-

Compound Incubation: Add the synthesized quinoxaline derivatives at varying concentrations (1 nM to 10 µM). Include MPEP (a known mGluR5 NAM) as a negative control, and a sub-maximal concentration of glutamate (EC20) to test for PAM activity.

-

Fluorometric Reading: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Measure baseline fluorescence, inject the agonist, and record the kinetic calcium transient for 3 minutes. Calculate IC50/EC50 values from the area under the curve (AUC).

Experimental Workflow Visualization

Experimental workflow for the synthesis and screening of quinoxaline derivatives.

Conclusion

The 6-fluoro-2-methylquinoxaline scaffold offers a highly tunable, metabolically stable platform for modern drug discovery. By leveraging regioselective cross-coupling techniques, researchers can generate diverse libraries of alkynyl derivatives that act as potent allosteric modulators of mGluR5 for neurological applications, or as competitive kinase inhibitors for oncology. Adhering to the rigorous, self-validating screening protocols outlined in this guide ensures that hit compounds possess the necessary pharmacological profiles to advance into preclinical development.

References

-

[3] Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. Scilit. Available at:

-

[1] Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PMC / NIH. Available at:

-

[8] Unlocking the Therapeutic Potential of Quinoxaline-Based Compounds: A Technical Guide for Researchers. Benchchem. Available at:

-

[4] Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. PubMed / NIH. Available at:

-

[7] NPS2390 | GluR. TargetMol. Available at:

-

[5] Activation of mGluR5 induces spike afterdepolarization and enhanced excitability in medium spiny neurons of the nucleus accumbens by modulating persistent Na+ currents. PMC / NIH. Available at:

-

[6] US8993591B2 - 1,2,4-triazolo[4,3-a] pyridine derivatives and their use as positive allosteric modulators of MGLUR2 receptors. Google Patents. Available at:

-

[2] 6-fluoro-2-methylquinoxaline - CAS号96600-56-5. Molaid. Available at:

Sources

- 1. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-fluoro-2-methylquinoxaline - CAS号 96600-56-5 - 摩熵化学 [molaid.com]

- 3. scilit.com [scilit.com]

- 4. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of mGluR5 induces spike afterdepolarization and enhanced excitability in medium spiny neurons of the nucleus accumbens by modulating persistent Na+ currents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US8993591B2 - 1,2,4-triazolo[4,3-a] pyridine derivatives and their use as positive allosteric modulators of MGLUR2 receptors - Google Patents [patents.google.com]

- 7. NPS2390 | GluR | TargetMol [targetmol.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Advanced C(sp³)–H Functionalization of 2-Methylquinoxaline: Mechanisms, Methodologies, and Applications in Drug Discovery

Executive Summary

2-Methylquinoxaline is a privileged nitrogen-containing heterocycle that serves as a core scaffold in numerous bioactive molecules, including kinase inhibitors, anti-diabetic agents, and advanced functional materials. Historically, the derivatization of the lateral methyl group required harsh pre-functionalization steps (e.g., halogenation). However, modern synthetic paradigms have shifted toward direct C(sp³)–H functionalization , offering superior atom economy and step efficiency.

As a Senior Application Scientist, understanding the mechanistic underpinnings of these transformations is critical for designing scalable, green, and highly tolerant synthetic routes. This whitepaper synthesizes the latest literature on the C(sp³)–H functionalization of 2-methylquinoxaline, detailing the mechanistic logic, quantitative performance, and self-validating experimental protocols required to execute these reactions at the bench.

Mechanistic Foundations: The Vinylogous Acidity of 2-Methylquinoxaline

The inherent challenge in C(sp³)–H functionalization lies in the high bond dissociation energy of unactivated alkyl groups. However, the C2-methyl group of 2-methylquinoxaline benefits from the strong electron-withdrawing effect of the adjacent pyrazine nitrogen atoms. This unique electronic environment lowers the pKa of the methyl protons, enabling a base- or Lewis acid-promoted aza-enamine tautomerization .

Once tautomerized, the exocyclic carbon becomes highly nucleophilic, allowing it to intercept electrophiles. Alternatively, under oxidative conditions, single-electron transfer (SET) processes can generate a stabilized benzylic-type radical at the methyl group, opening pathways for radical cross-coupling.

Key Functionalization Modalities

Transition-Metal-Catalyzed Auto-Transfer Hydrogenation (ATH)

The alkylation of 2-methylquinoxaline using alcohols as alkylating agents represents a breakthrough in green chemistry. Utilizing a "borrowing hydrogen" methodology, transition metals (such as Ni, Co, or Ir) temporarily dehydrogenate an alcohol to an aldehyde. The 2-methylquinoxaline then condenses with the aldehyde, and the metal re-hydrogenates the resulting alkene. For instance, a Ni-catalyzed ATH reaction of 2-methylquinoxaline with benzyl alcohol yielded the alkylated product in 86% yield, producing only water as a byproduct 1[1].

Metal-Free Oxidative Functionalization

For the synthesis of quinoxaline-2-carbaldehyde, a metal-free direct oxidation using an I₂/DMSO system has proven highly effective. DMSO acts as the stoichiometric oxygen source in a Kornblum-type oxidation, while molecular iodine activates the C(sp³)–H bond. This method circumvents the toxicity associated with traditional selenium dioxide oxidations, achieving yields of ~73%2[2].

Similarly, oxidative esterification can be achieved using tetrabutylammonium iodide (TBAI) and tert-butyl hydroperoxide (TBHP). The reaction of 2-methylquinoxaline with phenylmethanol under these conditions generates benzyl esters in 68% yield via a radical-enamine coupling mechanism 3[3].

Iron-Catalyzed Aldol-Type Additions

The addition of 2-methylquinoxaline to α-oxoesters (such as ethyl glyoxylate) is efficiently catalyzed by Earth-abundant Iron(II) acetate. This atom-economic reaction yields azaarene-substituted lactic acid derivatives (up to 88% yield), which are critical pharmacophores in drug discovery4[4].

Tandem Cyclization Strategies

Recent advancements have demonstrated the metal-free functionalization of 2-methylquinoxaline with 2-styrylanilines to synthesize complex functionalized quinolines. This cascade reaction forms new C–C and C–N bonds in a single step, highlighting the synthetic flexibility of the C(sp³)–H bond 5[5].

Quantitative Data Summaries

The following table synthesizes the performance metrics of the primary functionalization strategies discussed:

| Functionalization Strategy | Catalyst / Reagents | Target Product Class | Typical Yield | Green Chemistry Metric |

| Auto-Transfer Hydrogenation | Ni, Co, or Ir / Alcohols | Alkylated Quinoxalines | 54–92% | High atom economy, water byproduct |

| Metal-Free Oxidation | I₂ / DMSO | Quinoxaline-2-carbaldehyde | 70–76% | Transition-metal free, avoids SeO₂ |

| Aldol-Type Addition | Fe(OAc)₂ / α-Oxoesters | Lactic Acid Derivatives | 72–90% | Earth-abundant, non-toxic catalyst |

| Oxidative Esterification | TBAI / TBHP / Alcohols | Benzyl Esters | 68–95% | Mild conditions, metal-free |

| Tandem Cyclization | None (Thermal) / 2-Styrylanilines | Functionalized Quinolines | 50–53% | Step-economic cascade reaction |

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each step includes the causality behind the experimental choice and built-in quality control checks.

Protocol A: Iron(II) Acetate-Catalyzed Synthesis of Azaarene-Substituted Lactic Acids

Objective: C(sp³)–H addition of 2-methylquinoxaline to ethyl glyoxylate.

-

Reagent Assembly: In an oven-dried Schlenk tube under an argon atmosphere, add 2-methylquinoxaline (1.0 mmol) and ethyl glyoxylate (1.5 mmol) in anhydrous toluene (2.0 mL).

-

Causality: The argon atmosphere prevents the oxidation of the Fe(II) catalyst to Fe(III), which lacks the specific Lewis acidity required to coordinate the oxoester effectively.

-

-

Catalyst Addition: Add Fe(OAc)₂ (10 mol%).

-

Causality: Iron(II) acetate acts as a dual-purpose catalyst; it coordinates to the nitrogen of the quinoxaline to promote enolization and activates the carbonyl group of the glyoxylate.

-

-

Thermal Activation: Seal the tube and stir the mixture at 120 °C for 24 hours.

-

Causality: 120 °C provides the necessary thermal energy to overcome the activation barrier of the aza-enamine tautomerization.

-

Self-Validation Check: Monitor via TLC (Hexane/EtOAc 3:1). The gradual disappearance of the highly UV-active 2-methylquinoxaline spot validates catalytic turnover.

-

-

Quench & Purification: Cool to room temperature, quench with water, and extract with EtOAc (3 x 10 mL). Wash with brine, dry over Na₂SO₄, and purify via silica gel column chromatography.

Experimental workflow for Fe(OAc)2-catalyzed aldol-type addition.

Protocol B: Metal-Free I₂/DMSO Oxidation to Quinoxaline-2-Carbaldehyde

Objective: Direct oxidation of the C2-methyl group to an aldehyde.

-

Substrate and Reagent Mixing: In a round-bottom flask open to the air, dissolve 2-methylquinoxaline (1.0 mmol) in DMSO (3.0 mL). Add molecular iodine (I₂, 0.5 mmol).

-

Causality: I₂ acts as a soft Lewis acid to activate the C(sp³)–H bond via a transient iodination event. DMSO serves as both the solvent and the stoichiometric oxygen donor (Kornblum-type oxidation).

-

-

Thermal Activation: Heat the reaction mixture to 110 °C for 12 hours.

-

Causality: Elevated temperatures are required to facilitate the breakdown of the alkoxysulfonium intermediate into the final aldehyde and dimethyl sulfide byproduct.

-

Self-Validation Check: The reaction mixture will initially appear dark brown/purple due to I₂. As the reaction proceeds and I₂ is consumed in the catalytic cycle, the color will shift to a lighter yellow/brown, visually indicating reaction progress.

-

-

Aqueous Workup: Cool the mixture, dilute with saturated aqueous Na₂S₂O₃ (to neutralize residual iodine), and extract with dichloromethane. Purify via column chromatography.

Conclusion

The C(sp³)–H functionalization of 2-methylquinoxaline has evolved from brute-force halogenation to elegant, atom-economic catalytic cycles. Whether utilizing transition-metal borrowing hydrogen techniques or metal-free oxidative cascades, these methodologies empower drug development professionals to rapidly generate complex azaarene libraries with high functional group tolerance.

References

1.[1] Transition-Metal-Catalyzed C(sp3)–H Alkylation of Methyl Heteroarenes with Alcohols. MDPI (Molecules).[Link] 2.[2] Metal-free oxidative C(sp3)–H functionalization: a facile route to quinoline formaldehydes from methyl-azaheteroarenes. Canadian Journal of Chemistry (via SciSpace).[Link] 3.[4] C(sp3)–H functionalization of methyl azaarenes with carbonyl or dicarbonyl compounds in the presence of iron(II) acetate. RSC Advances.[Link] 4.[3] Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)–H bond functionalization. RSC Advances (via Semantic Scholar).[Link] 5.[5] Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega.[Link]

Sources

An In-depth Technical Guide to the Biological Targets of 6-Fluoro-2-Methylquinoxaline Scaffolds

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] The introduction of specific substituents, such as a fluorine atom at the 6-position and a methyl group at the 2-position, fine-tunes the scaffold's electronic and steric properties, leading to compounds with potentially high potency and selectivity. This guide provides an in-depth exploration of the likely biological targets for 6-fluoro-2-methylquinoxaline derivatives, grounded in the extensive research on analogous quinoxaline compounds. We will delve into the key target classes, particularly protein kinases, and provide detailed, field-proven experimental protocols for target identification, validation, and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their therapeutic discovery programs.

The Quinoxaline Scaffold: A Versatile Pharmacophore

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, has demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] Its versatility stems from the ability to functionalize the core structure at multiple positions, thereby modulating its interaction with diverse biomolecules. The incorporation of a fluorine atom, a common bioisostere in drug design, can significantly enhance a molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability.[4]

While direct, extensive research on the specific 6-fluoro-2-methylquinoxaline scaffold is emerging, the wealth of data on structurally related quinoxalines provides a strong foundation for predicting its biological targets and mechanism of action.

Primary Biological Targets: Protein Kinases

The most prominent and well-documented targets of quinoxaline derivatives are protein kinases.[5] These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] Quinoxaline-based compounds often act as ATP-competitive inhibitors, binding to the kinase's active site.[5]

Key Kinase Families Targeted by Quinoxaline Derivatives

Based on extensive research on analogous compounds, derivatives of the 6-fluoro-2-methylquinoxaline scaffold are likely to exhibit inhibitory activity against several key kinase families:

-

Receptor Tyrosine Kinases (RTKs):

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Quinoxaline derivatives have shown potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis.[2][6]

-

EGFR (Epidermal Growth Factor Receptor): Some quinoxaline analogs have been developed as EGFR inhibitors for the treatment of non-small-cell lung carcinoma.[7][8]

-

PDGFR (Platelet-Derived Growth Factor Receptor): This is another RTK involved in cell growth and proliferation that has been identified as a target for quinoxaline-based inhibitors.[5]

-

c-Met (Hepatocyte Growth Factor Receptor): Novel quinoxaline derivatives have been synthesized and evaluated as specific c-Met kinase inhibitors.[9]

-

-

Non-Receptor Tyrosine Kinases:

-

Src Family Kinases: These are involved in multiple signaling pathways controlling cell proliferation, differentiation, and survival, and are known targets of quinoxaline scaffolds.[5]

-

-

Serine/Threonine Kinases:

-

Pim Kinases (Pim-1, Pim-2, Pim-3): Halogenated quinoxaline derivatives have been designed as potent dual inhibitors of Pim-1 and Pim-2, which are implicated in cancer cell survival and proliferation.[10][11] Docking studies suggest that a halogen at the 6-position can form favorable interactions within a unique hydrophobic pocket of the Pim kinase hinge region.[11]

-

PI3K/mTOR Pathway: Several quinoxaline derivatives have been investigated as dual inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin), a critical signaling pathway for cell growth and survival that is often dysregulated in cancer.[7][12][13]

-

B-RAF: Substituted quinoxalines have been patented as inhibitors of B-RAF kinase, a key component of the MAPK signaling pathway.[14]

-

c-Jun N-terminal Kinases (JNK): Low-fluorinated indenoquinoxalines have demonstrated inhibitory activity against JNK.[15]

-

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of their substituents.[16] Studies on 2,3-substituted quinoxalin-6-amine analogs have shown that the groups at these positions significantly influence antiproliferative activity.[16] For instance, analogs with furan rings at the 2 and 3 positions demonstrated greater potency than those with phenyl rings.[16] The presence of a fluorine atom at the 6-position, as in our core scaffold, is predicted to enhance binding affinity with certain kinases through favorable interactions.[4][11]

Experimental Workflows for Target Identification and Validation

For a novel compound derived from the 6-fluoro-2-methylquinoxaline scaffold, a systematic approach is required to identify and validate its biological targets. The following section provides detailed protocols for state-of-the-art techniques.

Initial Target Identification: Affinity-Based and Proteomic Approaches

The initial step is to identify candidate protein targets from a complex biological sample, such as a cell lysate.

This classical method involves immobilizing a derivative of the 6-fluoro-2-methylquinoxaline compound onto a solid support to "pull down" its binding partners.[17][18]

Experimental Protocol: Affinity Chromatography

-

Probe Synthesis: Synthesize an analog of the 6-fluoro-2-methylquinoxaline compound with a linker arm at a position determined by SAR studies to be non-essential for biological activity. This linker is then conjugated to a resin (e.g., NHS-activated Sepharose beads).

-

Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line known to be sensitive to the compound).

-

Incubation: Incubate the cell lysate with the compound-conjugated resin. A control incubation with unconjugated resin should be run in parallel.

-

Washing: Wash the resin extensively to remove non-specific binding proteins.

-

Elution: Elute the specifically bound proteins. This can be done by changing the pH or ionic strength, or by competitive elution with an excess of the free compound.

-

Protein Identification: The eluted proteins are then separated by SDS-PAGE and identified by mass spectrometry (LC-MS/MS).[19]

Modern proteomic methods offer a less biased approach to target identification.

Experimental Protocol: Functional Identification of Target by Expression Proteomics (FITExP)

This method identifies drug targets by analyzing changes in protein expression across a panel of cell lines after treatment with the compound.[20]

-

Cell Treatment: Treat a panel of cell lines with the 6-fluoro-2-methylquinoxaline derivative and a vehicle control in biological triplicates.

-

Proteomic Analysis: After treatment, lyse the cells and analyze the proteome of each sample using LC-MS/MS to identify and quantify thousands of proteins.[20]

-

Data Analysis: For each protein, calculate its regulation, specificity, and exceptionality in response to the drug treatment.[20]

-

Target Ranking: Rank the proteins based on these metrics to identify the most likely drug targets.[20]

-

Pathway Analysis: Map the top-ranked proteins onto protein networks to elucidate the mechanism of action.[20][21]

Diagram: Affinity-Based Target Identification Workflow

Caption: Workflow for identifying protein targets using affinity chromatography.

Target Validation: In Vitro and Cellular Assays

Once candidate targets are identified, their direct interaction with the compound must be validated.

This is a direct biochemical assay to measure the ability of the compound to inhibit the enzymatic activity of a purified kinase.[22][23]

Experimental Protocol: ADP-Glo™ Kinase Assay

This luminescent assay measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[24]

-

Compound Preparation: Prepare a serial dilution of the 6-fluoro-2-methylquinoxaline derivative in DMSO.

-

Kinase Reaction:

-

In a 384-well plate, add the purified kinase and its specific substrate in a kinase reaction buffer.

-

Add the serially diluted compound or DMSO (vehicle control).

-

Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for the kinase.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Table 1: Representative Kinase Inhibition Data for Quinoxaline Analogs

| Kinase Target | Compound Class | IC50 (µM) | Reference |

| Pim-1 | Quinoxaline-2-carboxylic acid | 0.074 | [10] |

| Pim-2 | Quinoxaline-2-carboxylic acid | 2.10 | [10] |

| VEGFR-2 | Quinoxaline-3-propanamide | 0.076 | [6] |

| c-Met | Novel Quinoxaline Derivative | Potent Inhibition | [9] |

| JNK3 | Indenoquinoxaline | Nanomolar Affinity | [25] |

| PI3K/mTOR | PX-866 (Quinoxaline) | Potent Inhibition | [12] |

Note: This table presents data for various quinoxaline derivatives to illustrate the potential potency of the scaffold. Specific values for 6-fluoro-2-methylquinoxaline derivatives would need to be determined experimentally.

CETSA is a powerful method to confirm target engagement in a cellular environment.[26][27] The principle is that a ligand binding to its target protein stabilizes it against heat-induced denaturation.[28]

Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA

This protocol determines the potency of a compound in stabilizing its target at a single, fixed temperature.[27]

-

Cell Culture and Treatment: Culture cells to confluency. Treat cells with a range of concentrations of the 6-fluoro-2-methylquinoxaline derivative or vehicle (DMSO) for 1-2 hours at 37°C.

-

Heat Treatment: Harvest and resuspend the cells in PBS with protease inhibitors. Heat the cell suspensions at a single, pre-determined temperature (a temperature that causes partial denaturation, determined from a preliminary melt curve experiment) for 3 minutes in a thermal cycler.

-

Lysis and Fractionation: Immediately cool the samples on ice. Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction from the aggregated proteins by centrifugation.

-

Protein Quantification: Quantify the amount of the soluble target protein in each sample by Western blotting or another suitable method.

-

Data Analysis: Plot the amount of soluble target protein as a function of the compound concentration and fit the data to a dose-response curve to determine the EC50 of target engagement.

Diagram: CETSA Principle and Workflow

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Biophysical Characterization of Binding

To further characterize the interaction between the compound and its validated target, biophysical methods can provide quantitative data on binding affinity and kinetics.

SPR is a label-free technique that measures biomolecular interactions in real-time.[29][30] It provides data on association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.[31]

Experimental Protocol: SPR Analysis

-

Immobilization: Covalently immobilize the purified target protein onto the surface of a sensor chip.

-

Binding Analysis: Flow a series of concentrations of the 6-fluoro-2-methylquinoxaline derivative over the chip surface.

-

Data Collection: The SPR instrument detects changes in the refractive index at the chip surface as the compound binds to and dissociates from the immobilized protein. This is recorded as a sensorgram.

-

Kinetic Analysis: Fit the sensorgram data to a suitable binding model to determine the ka, kd, and KD values.

Downstream Signaling and Cellular Effects

Identifying the direct protein target is the first step. Understanding the downstream consequences of target engagement is crucial for drug development.

Signaling Pathway Analysis

Once a target kinase is validated, its impact on the corresponding signaling pathway should be investigated.

Experimental Protocol: Western Blotting for Phospho-proteins

-

Cell Treatment: Treat cells with the 6-fluoro-2-methylquinoxaline derivative at various concentrations and for different durations.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated (activated) form of the target kinase and its key downstream substrates. Also, probe for the total protein levels as a loading control.

-

Analysis: A decrease in the level of phosphorylated proteins downstream of the target kinase indicates successful pathway inhibition.

Cellular Phenotypic Assays

The ultimate goal is to link target engagement with a desired cellular outcome.

-

Antiproliferative Assays (e.g., MTT or CellTiter-Glo®): These assays measure the effect of the compound on cancer cell viability and proliferation.[2]

-

Apoptosis Assays: Techniques like Annexin V staining or caspase activity assays can determine if the compound induces programmed cell death.[1]

-

Cell Cycle Analysis: Flow cytometry can be used to assess if the compound causes cell cycle arrest at a specific phase.[5]

Conclusion and Future Directions

The 6-fluoro-2-methylquinoxaline scaffold represents a highly promising starting point for the development of potent and selective therapeutic agents. Based on the extensive body of research on related quinoxaline compounds, protein kinases, particularly those in the VEGFR, Pim, and PI3K/mTOR families, are the most probable biological targets. However, as with any novel chemical entity, rigorous experimental validation is paramount.

The workflows and protocols detailed in this guide provide a comprehensive roadmap for researchers to confidently identify, validate, and characterize the biological targets of their 6-fluoro-2-methylquinoxaline-based compounds. By integrating affinity-based and proteomic methods for initial discovery, followed by robust biochemical and cellular assays for validation, and finally, biophysical characterization of the binding interaction, a complete understanding of the compound's mechanism of action can be achieved. This knowledge is the critical foundation for optimizing lead compounds and advancing them toward clinical development.

References

- Martinez Molina, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.

- Axelsson, H., et al. (2023). Using High Content Imaging to Quantify Target Engagement in Adherent Cells. JoVE (Journal of Visualized Experiments), (192), e58670.

- BenchChem. (2025). Application Notes and Protocols for In Vitro Kinase Inhibition Assay of 3-(1H-pyrazol-1-yl)pyrazin-2-amine.

- Jantzen, H. M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Probe Reports from the NIH Molecular Libraries Program.

- Research Journal of Pharmacy and Technology. (2024). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology, 17(1), 1-5.

- Reinhard, F. B. M., et al. (2015). Thermal proteome profiling monitors ligand interactions in living cells.

- Almqvist, H., et al. (2016). CETSA simplifies experimental determination of drug-target residence time.

- Mi, Y., et al. (2016). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 11(10), 2878-2884.

- Anizon, F., et al. (2021).

- ResearchGate. (2024). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways | Request PDF.

- Brown, J. A., & Boggon, T. J. (2012). In Vitro JAK Kinase Activity and Inhibition Assays. Methods in Molecular Biology, 893, 161-174.

- Gornostaeva, E. A., et al. (2021). Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells. RSC Medicinal Chemistry, 13(1), 86-96.

- ThermoFisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for LIMK1 Overview.

- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.

- Wang, Y., et al. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Molecules, 27(22), 7799.

- BenchChem. (2025). 2-Fluoro-6-methylquinoxaline.

- Chen, G. Y. J., et al. (2009). Identification and characterization of molecular targets of natural products by mass spectrometry. Medicinal Research Reviews, 29(4), 549-586.

- Ismail, M. M. F., et al. (2023). Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers. RSC Advances, 13(47), 33267-33282.

- Moreau, P., et al. (2021).

- Peng, D., et al. (2020). Surface plasmon resonance biosensor for the determination of 3-methyl-quinoxaline-2-carboxylic acid, the marker residue of olaquindox, in swine tissues. Food Chemistry, 302, 124623.